Benzofuro[3,2-d]pyrimidin-4-amine, N-[2-(2-methyl-1H-indol-3-yl)ethyl]-
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Overview
Description
Benzofuro[3,2-d]pyrimidin-4-amine, N-[2-(2-methyl-1H-indol-3-yl)ethyl]- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is part of the benzofuro[3,2-d]pyrimidine family, which is known for its diverse biological activities, including anti-inflammatory, antiviral, analgesic, anti-proliferative, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuro[3,2-d]pyrimidin-4-amine, N-[2-(2-methyl-1H-indol-3-yl)ethyl]- typically involves the aza-Wittig reaction. This reaction uses iminophosphoranes and n-butyl isocyanate at temperatures ranging from 40 to 50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles in the presence of catalytic amounts of sodium ethoxide or potassium carbonate to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzofuro[3,2-d]pyrimidin-4-amine, N-[2-(2-methyl-1H-indol-3-yl)ethyl]- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen and oxygen atoms in the heterocyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.
Scientific Research Applications
Benzofuro[3,2-d]pyrimidin-4-amine, N-[2-(2-methyl-1H-indol-3-yl)ethyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer, viral infections, and inflammatory diseases.
Mechanism of Action
The mechanism of action of benzofuro[3,2-d]pyrimidin-4-amine, N-[2-(2-methyl-1H-indol-3-yl)ethyl]- involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzofuro[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Quinazoline derivatives: Known for their anticancer properties, these compounds are structurally related and have similar pharmacological profiles.
Uniqueness
Benzofuro[3,2-d]pyrimidin-4-amine, N-[2-(2-methyl-1H-indol-3-yl)ethyl]- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C21H18N4O |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-[1]benzofuro[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H18N4O/c1-13-14(15-6-2-4-8-17(15)25-13)10-11-22-21-20-19(23-12-24-21)16-7-3-5-9-18(16)26-20/h2-9,12,25H,10-11H2,1H3,(H,22,23,24) |
InChI Key |
FDBBWPYUCVGASJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC3=NC=NC4=C3OC5=CC=CC=C54 |
Origin of Product |
United States |
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